N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide
Overview
Description
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is a complex organic compound with a molecular formula of C23H19N3O3. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with phenylacetic acid derivatives under acidic or basic conditions to form the quinazoline core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)-3-phenylpropanamide
- N-(5-oxo-7-phenyl-5,6,7,8-tetrahydro-2-quinazolinyl)acetamide
Uniqueness
N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenoxyacetamide group, in particular, differentiates it from other quinazoline derivatives and contributes to its unique properties.
Properties
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-phenoxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-20-12-16(15-7-3-1-4-8-15)11-19-18(20)13-23-22(24-19)25-21(27)14-28-17-9-5-2-6-10-17/h1-10,13,16H,11-12,14H2,(H,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRYVUBTDXVWFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)COC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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